

Spectroscopic data (NMR, IR, MS) of 3-(2-Methoxyphenoxy)piperidine

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Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)piperidine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-(2-Methoxyphenoxy)piperidine**

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for **3-(2-Methoxyphenoxy)piperidine** (Molecular Formula: $C_{12}H_{17}NO_2$, Molecular Weight: 207.27 g/mol) [1]. In the absence of publicly available experimental spectra, this document serves as an essential reference for researchers engaged in the synthesis, identification, and quality control of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon data from structurally analogous molecules, we present a detailed forecast of the expected spectral features. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize **3-(2-Methoxyphenoxy)piperidine**, providing both predicted data and the underlying scientific rationale for each assignment.

Introduction and Molecular Structure Analysis

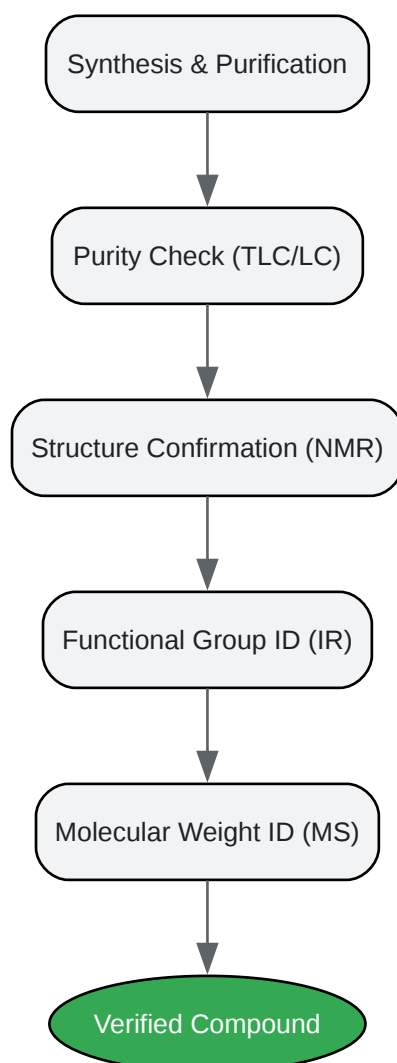
3-(2-Methoxyphenoxy)piperidine is a heterocyclic compound incorporating three key structural motifs: a saturated piperidine ring, an aromatic guaiacol (2-methoxyphenol) moiety, and an ether linkage. The piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its ability to confer aqueous solubility and occupy three-dimensional chemical space [2]. The 2-methoxyphenoxy group introduces aromaticity and specific electronic properties. Accurate

structural confirmation is paramount for any research or development application, and a multi-technique spectroscopic approach is the gold standard for this purpose.

This guide will deconstruct the molecule to predict its signature in ^1H NMR, ^{13}C NMR, IR, and MS analyses. The numbering scheme used for NMR assignments is detailed in the diagram below.

Caption: Molecular structure and numbering scheme for **3-(2-Methoxyphenoxy)piperidine**.

The analytical workflow for characterizing a newly synthesized batch of this compound would logically follow a sequence of non-destructive and destructive techniques to confirm identity and purity.



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Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and stereochemistry of protons in a molecule. The predicted spectrum of **3-(2-Methoxyphenoxy)piperidine** in a solvent like CDCl_3 would exhibit distinct signals for the aromatic, piperidine, methoxy, and amine protons.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale & Notes
Aromatic (H3'-H6')	6.85 - 7.10	Multiplet (m)	-	4H	Protons on the guaiacol ring. Their shifts are influenced by the electron-donating methoxy and ether groups, placing them in the typical aromatic region. Based on guaiacol derivatives[3].
C3-H (Piperidine)	4.20 - 4.40	Multiplet (m)	-	1H	This methine proton is deshielded by the adjacent electronegative oxygen atom of the ether linkage.
OCH ₃ (C7')	3.87	Singlet (s)	-	3H	Methoxy protons typically appear as a sharp singlet around this region, consistent

with data for
guaiacol[4].

Protons
adjacent to
the nitrogen
atom are
moderately
deshielded.
The exact
shift and
multiplicity
depend on
ring
conformation
and
protonation
state. Based
on piperidine
data.

C2-H, C6-H
(Piperidine)

2.80 - 3.20

Multiplet (m)

-

4H

NH

1.50 - 2.50

Broad Singlet
(br s)

-

1H

The chemical
shift of the
amine proton
is highly
variable and
solvent-
dependent. It
can
exchange
with D₂O,
causing the
signal to
disappear.

C4-H, C5-H
(Piperidine)

1.40 - 1.90

Multiplet (m)

-

4H

These
methylene
protons are in
the most

shielded
(aliphatic)
region of the
piperidine
ring.

Methodology and Experimental Considerations

- Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Acquire the spectrum on a 400 MHz or higher field spectrometer.
- Causality: CDCl_3 is a standard solvent for many organic molecules, offering good solubility. A higher field strength (e.g., >400 MHz) is recommended to resolve the complex multiplets of the piperidine ring protons. A D_2O shake experiment should be performed to confirm the N-H proton signal, which will disappear upon exchange.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify their chemical environment. The molecule contains 12 unique carbon atoms.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale & Notes
C1' (Aromatic)	148.5	Aromatic carbon attached to the ether oxygen, deshielded. Based on guaiacol ether analogs[3].
C2' (Aromatic)	147.0	Aromatic carbon attached to the methoxy group, also strongly deshielded.
C4', C5' (Aromatic)	121.0 - 123.0	Aromatic CH carbons.
C3', C6' (Aromatic)	112.0 - 115.0	Aromatic CH carbons, shielded by the electron-donating groups.
C3 (Piperidine)	75.0	Methine carbon bonded to the ether oxygen, significantly deshielded.
OCH ₃ (C7')	55.9	Typical chemical shift for a methoxy carbon attached to an aromatic ring[5].
C2, C6 (Piperidine)	45.0 - 50.0	Carbons alpha to the nitrogen atom. Shift can vary based on N-substituents[6].
C4, C5 (Piperidine)	24.0 - 32.0	Aliphatic carbons in the piperidine ring.

Methodology and Experimental Considerations

- Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

- Causality: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. DEPT experiments are invaluable for confirming assignments, especially for the overlapping aliphatic signals of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a direct readout of molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
3300 - 3350	N-H Stretch	Medium, Broad	Characteristic of a secondary amine. Broadness is due to hydrogen bonding[7].
3050 - 3100	Aromatic C-H Stretch	Medium	Indicates the presence of the aromatic ring.
2850 - 2960	Aliphatic C-H Stretch	Strong	From the CH ₂ and CH groups of the piperidine ring and the CH ₃ of the methoxy group.
~1590, ~1490	Aromatic C=C Bending	Medium-Strong	Characteristic skeletal vibrations of the benzene ring.
~1250	Aryl-O Stretch (Asymmetric)	Strong	A key diagnostic peak for aryl alkyl ethers[8] [9]. This is due to the C(aryl)-O-C stretch.
1050 - 1150	Alkyl-O Stretch (Symmetric)	Strong	The second key diagnostic peak for the C-O-C ether linkage, attributed to the C(alkyl)-O-C stretch[10].
1100 - 1200	C-N Stretch	Medium	Vibration from the piperidine amine.

Methodology and Experimental Considerations

- Protocol: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk[11]. For an oil, a thin film can be prepared between two salt (NaCl or KBr) plates.
- Causality: The KBr pellet method is standard for solid samples as KBr is transparent in the typical IR range. The key diagnostic feature for this molecule is the presence of two strong, distinct C-O stretching bands, which confirm the aryl alkyl ether structure[9][12].

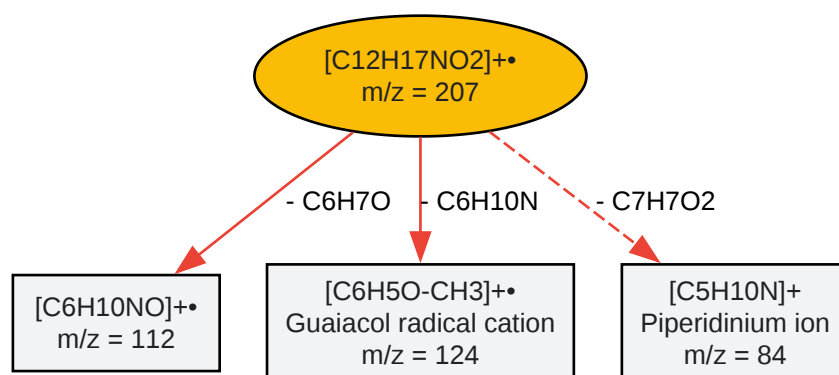
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) techniques are considered.

- Predicted Molecular Ion:
 - Formula: $C_{12}H_{17}NO_2$
 - Exact Mass: 207.1259
 - Nominal Mass: 207
 - ESI-MS: Expect a strong signal for the protonated molecule $[M+H]^+$ at m/z 208.
 - EI-MS: Expect a molecular ion peak (M^+) at m/z 207.

Predicted Fragmentation Pattern (EI-MS)

The fragmentation of piperidine derivatives is often initiated by ionization at the nitrogen atom, leading to alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen)[13]. The ether linkage is also a likely site for fragmentation.



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Caption: Plausible EI-MS fragmentation pathways for **3-(2-Methoxyphenoxy)piperidine**.

- Key Fragmentation Pathways:
 - Cleavage of the Ether Bond: The most intuitive fragmentation is the cleavage of the C-O ether bond, which can lead to a guaiacol radical cation (m/z 124) or a piperidinoxy radical cation.
 - Alpha-Cleavage: A dominant pathway for piperidines is alpha-cleavage, which would involve breaking the C2-C3 or C5-C6 bond, leading to stable iminium ions[13][14]. Loss of the phenoxy group can lead to a fragment at m/z 84, corresponding to the piperidinium ion.
 - Loss of Guaiacol: Cleavage of the ether bond with hydrogen transfer can lead to the loss of a neutral guaiacol molecule (124 Da), potentially leading to a fragment around m/z 83.

Methodology and Experimental Considerations

- Protocol (ESI-MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. Infuse directly into an ESI source operating in positive ion mode. Perform a full scan to identify the $[M+H]^+$ precursor ion at m/z 208. Follow up with a product ion scan (MS/MS) on the precursor to observe fragmentation[13].
- Causality: ESI is a soft ionization technique ideal for confirming molecular weight as it minimizes fragmentation and primarily generates the protonated molecule $[M+H]^+$. The

addition of formic acid aids in protonation. MS/MS analysis of this ion provides controlled fragmentation that is highly useful for structural elucidation[15][16].

Summary of Predicted Spectroscopic Data

Technique	Feature	Predicted Value
Formula	-	C ₁₂ H ₁₇ NO ₂
MW	-	207.27 g/mol
¹ H NMR	Aromatic Protons	6.85 - 7.10 ppm (4H, m)
	Methoxy Protons	3.87 ppm (3H, s)
	Piperidine Protons	1.40 - 4.40 ppm (9H, m)
	Amine Proton	1.50 - 2.50 ppm (1H, br s)
¹³ C NMR	Aromatic Carbons	112 - 149 ppm (6 signals)
	Piperidine Carbons	24 - 75 ppm (5 signals)
	Methoxy Carbon	~56 ppm (1 signal)
IR	N-H Stretch	3300 - 3350 cm ⁻¹
	C-H Stretches	2850 - 3100 cm ⁻¹
	Aryl-O Stretch	~1250 cm ⁻¹ (Strong)
	Alkyl-O Stretch	1050 - 1150 cm ⁻¹ (Strong)
MS (ESI)	Protonated Molecule	m/z 208 ([M+H] ⁺)
MS (EI)	Molecular Ion	m/z 207 (M ⁺)
Key Fragments	m/z 124, 84	

Conclusion

This guide presents a robust, theory-backed prediction of the NMR, IR, and MS spectra of **3-(2-Methoxyphenoxy)piperidine**. By combining fundamental spectroscopic principles with data from analogous structures, we have constructed a detailed spectral profile that can be used to guide the identification and characterization of this molecule in a laboratory setting.

Researchers can use these predicted values and fragmentation patterns as a benchmark for analyzing their experimentally obtained data, facilitating confident structural verification.

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